Architectural Profiling and Synthetic Utility of (2-Aminocyclopentyl)methanol Hydrochloride in Medicinal Chemistry
Architectural Profiling and Synthetic Utility of (2-Aminocyclopentyl)methanol Hydrochloride in Medicinal Chemistry
Executive Summary
In the pursuit of novel therapeutics, conformationally restricted scaffolds are essential for enhancing target binding affinity and metabolic stability. (2-Aminocyclopentyl)methanol hydrochloride has emerged as a highly versatile, bifunctional building block in modern drug discovery. By locking the primary amine and primary alcohol functional groups onto a rigid cyclopentane ring, this scaffold pre-organizes the molecule for specific spatial interactions, reducing the entropic penalty upon binding to target proteins.
This technical whitepaper explores the physicochemical properties, structural nuances, and validated synthetic methodologies of (2-Aminocyclopentyl)methanol hydrochloride. Furthermore, it dissects its critical role in the synthesis of polycyclic carbamoylpyridone derivatives (HIV integrase inhibitors) and carbocyclic nucleosides.
Structural & Physicochemical Profiling
The physical and chemical properties of (2-Aminocyclopentyl)methanol hydrochloride dictate its handling, solubility, and reactivity. The presence of two adjacent stereocenters (C1 and C2) yields multiple stereoisomers, with the (1R,2S) and (1S,2S) configurations being the most prominently utilized in pharmaceutical synthesis[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.6 g/mol |
| CAS Registry Number (1R,2R) | 2331212-02-1[1] |
| CAS Registry Number (1S,2S) | 2550996-41-1[2] |
| CAS Registry Number (Free Base) | 40482-12-0[3] |
| Physical Form | White to pale yellow crystalline powder |
| Salt Form | Hydrochloride (HCl) |
| Stereocenters | 2 (C1, C2 on the cyclopentane ring) |
| Solubility Profile | Highly soluble in polar solvents (H₂O, MeOH)[3] |
Causality in Stereochemistry: The relative cis or trans positioning of the amino and hydroxymethyl groups drastically alters the molecule's ability to participate in concerted ring-closing reactions. For instance, cis-isomers are sterically primed for the formation of fused bicyclic systems, a critical feature in synthesizing complex viral inhibitors.
Mechanistic Synthesis & Causality
The synthesis of racemic-[(1R,2S)-2-aminocyclopentyl]methanol hydrochloride from its corresponding Boc-protected amino acid requires precise chemoselectivity. The following protocol is a self-validating workflow designed to reduce the carboxylic acid without compromising the acid-labile Boc protecting group[4].
Protocol: Synthesis via Mixed Anhydride Reduction
Phase 1: Activation and Reduction
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Initialization: Dissolve 0.096 mmol of racemic-(1R,2S)-2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)cyclopentanecarboxylic acid in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C in an ice-water bath.
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Causality: THF acts as an aprotic polar solvent that stabilizes the transition states. Cooling to 0°C suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive mixed anhydride intermediate.
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-
Anhydride Generation: Add Triethylamine (TEA) (1.5 eq), followed by the dropwise addition of methyl chloroformate (1.2 eq). Stir for 10 minutes at 0°C.
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Causality: Carboxylic acids are notoriously resistant to mild reducing agents. TEA neutralizes the HCl byproduct, while methyl chloroformate converts the unreactive carboxylic acid into a mixed carbonic-carboxylic anhydride. This highly electrophilic intermediate is primed for facile hydride attack.
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-
Reduction: Introduce Sodium Borohydride (NaBH₄) to the mixture, followed by the slow, controlled addition of Methanol (MeOH). Stir for 2 hours, allowing the bath to expire to room temperature.
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Causality: The addition of MeOH to NaBH₄ generates alkoxyborohydride species in situ. These are significantly more reactive than NaBH₄ alone and rapidly reduce the mixed anhydride to the corresponding alcohol, avoiding the need for harsh reagents like LiAlH₄ that could compromise functional group tolerance.
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-
Quenching & Extraction: Quench with 1 M Potassium hydrogen sulfate (KHSO₄). Partially concentrate under reduced pressure, extract with Dichloromethane (DCM), wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
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Causality: KHSO₄ is a mild acid that safely destroys residual hydrides without being acidic enough to prematurely cleave the Boc group.
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Phase 2: Acidolytic Deprotection & Validation 5. Boc Cleavage: Treat the isolated intermediate with 4 N HCl in dioxane or methanol.
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Causality: The strong acid drives an
cleavage of the tert-butyloxycarbonyl (Boc) group, releasing isobutylene and CO₂ gas. This thermodynamic sink drives the reaction to completion, precipitating the amine as a stable hydrochloride salt.
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Quality Control (Self-Validation): Confirm product identity via ¹H NMR (methanol-d₄). The disappearance of the intense 9H singlet at ~1.43 ppm (Boc group) and the presence of multiplets at 3.73 ppm (1H) and 3.61-3.28 ppm (3H) validate the successful deprotection and structural integrity[4][5].
Mechanistic workflow for the synthesis of (2-Aminocyclopentyl)methanol HCl.
Therapeutic Applications & Structural Biology
The structural rigidity of (2-Aminocyclopentyl)methanol makes it an ideal precursor for synthesizing complex, biologically active macromolecules.
HIV Integrase Inhibitors
The scaffold is heavily utilized in the synthesis of polycyclic carbamoylpyridone derivatives[6]. These architectures are potent inhibitors of HIV integrase, an enzyme critical for viral replication. The bifunctional nature of the amino alcohol allows for sequential ring-closing reactions: the primary amine participates in amide bond formation, while the primary alcohol acts as a nucleophile in cyclization cascades to form the rigid oxazolo[3,2-a]pyrido[1,2-d]pyrazine core[4]. This rigid core perfectly mimics the spatial arrangement required to chelate the
Carbocyclic Nucleosides
In antiviral drug development, the compound is utilized to synthesize carbocyclic nucleosides. By replacing the oxygen atom in the furanose ring of standard nucleosides with a methylene group (forming a cyclopentane ring), the resulting molecules become highly resistant to enzymatic cleavage by phosphorylases. Construction of the purine or pyrimidine base directly onto the amino group of (2-aminocyclopentyl)methanol has proven highly efficient, yielding robust analogues for targeting viral thymidine kinases[7][8].
Logical mapping of (2-Aminocyclopentyl)methanol in antiviral drug development.
Safety & Handling Protocols
As a hydrochloride salt of an amine, the compound is generally stable under recommended temperatures and pressures. However, it is classified as a skin and eye irritant. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn. Work should be conducted in a fume hood to prevent inhalation of dust, which can cause respiratory tract irritation[9]. Incompatible materials include strong oxidizing agents, and thermal decomposition may yield hazardous carbon and nitrogen oxides[9].
References
-
CymitQuimica. "[(1R,2R)-2-Aminocyclopentyl]methanol hydrochloride (CAS: 2331212-02-1)." 1
-
Sigma-Aldrich. "[(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (CAS: 2550996-41-1)." 2
-
CymitQuimica. "CAS 40482-12-0:[(1S,2S)-2-aminocyclopentyl]methanol." 3
-
R Discovery. "Synthesis of novel racemic carbocyclic nucleosides derived from 5,6-disubstituted norbornene."7
-
Lookchem. "Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate." 10
-
AK Scientific, Inc. "Safety Data Sheet: ((1R,2S)-rel-2-Aminocyclopentyl)methanol." 9
-
Google Patents. "EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity."6
-
ResearchGate. "Lourdes Santana - Design, synthesis and photobiological properties of 3,4-cyclopentenepsoralens." 8
-
Googleapis. "US 2017 / 0253616 A1." 5
-
Google Patents. "US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide." 4
Sources
- 1. CAS: 2331212-02-1 | CymitQuimica [cymitquimica.com]
- 2. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride | 2550996-41-1 [sigmaaldrich.com]
- 3. CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol [cymitquimica.com]
- 4. US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. lookchem.com [lookchem.com]
